2-Amino-5-methylthiophene-3-carboxylic acid

Description

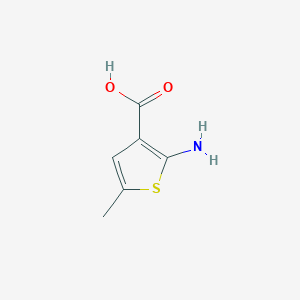

2-Amino-5-methylthiophene-3-carboxylic acid (CAS: 41940-47-0, molecular formula: C₆H₇NO₂S) is a thiophene derivative with a carboxylic acid group at position 3, an amino group at position 2, and a methyl substituent at position 3. It is synthesized via hydrolysis of its ethyl ester precursor (ethyl 2-amino-5-methylthiophene-3-carboxylate) under acidic or basic conditions, yielding a yellow solid with a reported purity of ≥97% . The compound’s structural features make it a versatile intermediate in medicinal chemistry, particularly for synthesizing heterocyclic frameworks like thieno[2,3-d][1,3]oxazine-2,4-diones, which exhibit cytotoxicity in cancer cell lines .

Key spectral

Properties

IUPAC Name |

2-amino-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVJCXLYRSTUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620277 | |

| Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41940-47-0 | |

| Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Methyl Ester

One common method involves the hydrolysis of methyl 2-amino-5-methylthiophene-3-carboxylate, which can be synthesized from propionaldehyde and methyl cyanoacetate.

- Stage 1: Methyl 2-amino-5-methylthiophene-3-carboxylate is dissolved in a mixture of tetrahydrofuran, methanol, and water.

- Stage 2: Lithium hydroxide monohydrate is added, and the mixture is heated at 85°C for 2 hours.

- Stage 3: After cooling, the organic layers are separated, and the aqueous layer is acidified to pH 4 using hydrochloric acid. The product is extracted with ethyl acetate, yielding approximately 87% of the desired acid.

Direct Synthesis from Thiophene Derivatives

Another method involves the direct functionalization of thiophene derivatives. This approach typically requires specific reagents to introduce the amino and carboxylic acid groups.

- A thiophene derivative undergoes a series of reactions involving halogenation followed by nucleophilic substitution with amines.

- The carboxylic acid group can be introduced via carbonylation reactions or through the use of carboxylating agents like carbon dioxide under high pressure.

The following table summarizes key reaction conditions for the synthesis of 2-amino-5-methylthiophene-3-carboxylic acid:

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Hydrolysis of Methyl Ester | Methyl 2-amino-5-methylthiophene-3-carboxylate | Lithium hydroxide | THF/MeOH/H2O, 85°C, 2h | 87 |

| Direct Functionalization | Thiophene derivatives | Halogenating agents | Varies (temperature and pressure) | Varies |

Recent studies have indicated that optimizing reaction conditions significantly affects yield and purity. For instance, using continuous flow reactors has been shown to enhance the efficiency of reactions involving thiophene derivatives by providing better temperature control and mixing.

Additionally, the use of palladium catalysts in hydrogenation reactions has been noted to improve product selectivity when synthesizing derivatives of this compound.

The preparation methods for this compound are diverse, reflecting its importance in organic synthesis and pharmaceuticals. Understanding these methods allows for improved synthesis strategies that can lead to higher yields and purities in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or iodine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

Antitumor Activity

Research has indicated that 2-Amino-5-methylthiophene-3-carboxylic acid exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for developing anticancer drugs. The mechanism involves the modulation of signaling pathways associated with tumor growth and proliferation.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. Studies have suggested that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Antibacterial Activity

This compound has shown effectiveness against several bacterial strains, indicating its potential use as an antibacterial agent. This property is particularly relevant in the context of increasing antibiotic resistance.

Malaria Treatment

Recent findings highlight its activity against the malaria parasite Plasmodium falciparum, suggesting that this compound could be developed into a novel antimalarial drug.

Synthesis and Analytical Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Amination : Involves the introduction of an amino group into the thiophene ring.

- Carboxylation : Adding a carboxylic acid group to the thiophene structure.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed to quantify and analyze this compound in different matrices .

Case Study 1: Drug Development

In a study focusing on the development of EphA4 receptor inhibitors, researchers incorporated this compound into peptide structures. This modification significantly enhanced the binding affinity to EphA4, demonstrating its utility as a pharmacological agent in targeting receptor tyrosine kinases associated with various cancers and neurodegenerative diseases .

Case Study 2: Antimicrobial Research

Another study evaluated the antibacterial properties of this compound against resistant bacterial strains. Results showed promising activity, paving the way for further exploration in antimicrobial drug development.

Mechanism of Action

The mechanism of action of 2-Amino-5-methylthiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The thiophene ring can participate in π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Core

The biological and physicochemical properties of thiophene derivatives are highly sensitive to substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations :

- Bioactivity: The presence of both amino and carboxylic acid groups (e.g., this compound) enhances interaction with biological targets, as seen in its cytotoxicity against cancer cells . In contrast, simpler analogs like thiophene-2-carboxylic acid show negligible bioactivity .

- Substituent Effects :

- Methyl vs. Phenyl : Methyl groups (e.g., 5-CH₃) improve solubility, while bulkier phenyl substituents (e.g., 5-Ph) may enhance binding affinity in hydrophobic pockets .

- Amide vs. Ester : Amide derivatives (e.g., 3-carboxamide) exhibit higher metabolic stability compared to esters, making them preferable for drug development .

Biological Activity

2-Amino-5-methylthiophene-3-carboxylic acid (C7H9N O2 S) is a heterocyclic compound characterized by a thiophene ring with an amino group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Interaction: The compound acts as a substrate for enzymes involved in the synthesis of thiophene derivatives, which are known to possess pharmacological properties such as anti-inflammatory and antimicrobial activities.

- Cell Signaling Modulation: It influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to modulate the expression of genes associated with inflammatory responses, potentially leading to reduced inflammation.

- Inhibition of Pro-inflammatory Pathways: The compound may inhibit enzymes involved in pro-inflammatory pathways, decreasing the production of inflammatory mediators.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: Primarily occurs in the gastrointestinal tract following oral administration.

- Distribution: Likely distributes to various tissues including the liver, kidneys, and brain.

- Metabolism: Undergoes hepatic metabolism, leading to metabolites that may retain or alter biological activity.

- Excretion: Excreted via urine and feces. Factors such as solubility and stability influence its bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

-

Antimicrobial Activity:

- A study identified thiophene derivatives as effective inhibitors against various pathogens. The compound exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Table 1 summarizes the antimicrobial efficacy of related compounds.

Compound Pathogen Inhibition Zone (mm) This compound S. aureus 15 Thiophene derivative A E. faecalis 18 Thiophene derivative B C. difficile 20 - Anti-inflammatory Effects:

-

Cytotoxic Activity:

Compound Cell Line IC50 (μg/mL) This compound A549 50 Thiophene derivative C HEPG2 30 Thiophene derivative D MCF7 25

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiophene derivatives indicates that small substituents on the thiophene ring can significantly influence biological activity. For example, modifications at the 3-position have been shown to adversely affect inhibitory potency against D-amino acid oxidase (DAO), suggesting that careful structural optimization is crucial for enhancing therapeutic effects .

Q & A

Q. What are the standard synthetic routes for 2-amino-5-methylthiophene-3-carboxylic acid?

The compound is typically synthesized via a two-step protocol:

- Step 1 : Ethyl 2-amino-5-methylthiophene-3-carboxylate is prepared from propionaldehyde, sulfur, ethyl cyanoacetate, and triethylamine in ethanol under reflux. This yields a yellow solid (81% yield) after filtration and washing .

- Step 2 : The ester intermediate is hydrolyzed to the carboxylic acid using triphosgene in 1,4-dioxane under reflux for 20 hours, followed by ice-water precipitation. The final product is obtained as a grey solid (82% yield) . Key Considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., over-oxidation).

Q. How is the compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method:

- ¹H NMR (DMSO-d₆) : δ 12.43 (s, 1H, COOH), 6.87 (s, 1H, thiophene-H), 2.36 (s, 3H, CH₃) .

- ¹³C NMR (DMSO-d₆) : Peaks at δ 155.32 (COOH), 148.05 (C-2), and 15.13 (CH₃) confirm the structure . Validation : Compare spectral data with literature or computational simulations (e.g., PubChem entries) .

Q. What functional group transformations are feasible for this compound?

The carboxylic acid and amino groups enable diverse reactions:

- Amide Formation : React with amines or thiols to form bioactive derivatives (e.g., methyl esters for drug discovery) .

- Oxidation : The methyl group can be oxidized to a carboxyl group using KMnO₄ or CrO₃ .

- Reduction : LiAlH₄ reduces the carboxylic acid to an alcohol, useful for further derivatization . Note : Optimize reaction conditions (e.g., solvent, catalyst) to avoid decomposition .

Advanced Research Questions

Q. How can reaction yields be improved during derivative synthesis?

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate esterification or amidation .

- Purification : Employ column chromatography or recrystallization to isolate high-purity intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Q. What strategies mitigate stability issues during storage?

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .

- Stabilizers : Add antioxidants (e.g., BHT) to solutions to prolong shelf life .

- Monitoring : Regularly assess purity via HPLC or TLC to detect degradation .

Q. How can derivatives be designed for specific biological targets?

- Lipophilicity Modulation : Introduce aryl or alkyl groups (e.g., isobutylphenyl) to enhance membrane permeability .

- Bioisosteric Replacement : Substitute the thiophene ring with pyridine or furan to alter binding affinity .

- Structure-Activity Relationship (SAR) : Test derivatives against enzyme assays (e.g., kinase inhibition) to correlate substituents with activity .

Q. How to resolve contradictions in reported biological activity data?

- Purity Verification : Confirm compound integrity via elemental analysis or mass spectrometry to rule out impurities .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time) .

- Computational Modeling : Use docking studies to rationalize divergent results (e.g., binding mode variations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.